Polyoxin d

Enzyme kinetics Chitin synthase inhibition Competitive inhibition

Researchers studying fungal chitin biosynthesis require a validated, high-purity reference inhibitor with reproducible enzyme kinetics. Polyoxin D (Polyoxorim), isolated from Streptomyces cacaoi var. asoensis, is the structurally differentiated (R=COOH) FRAC 19 fungicide that competitively inhibits chitin synthase (Ki=1.40×10⁻⁶ M in N. crassa). • Validated reference standard for Rhizoctonia solani control in rice sheath blight programs since the 1960s; superior efficacy vs. Polyoxin B or J. • ≥95% purity; available as free acid or zinc salt formulation for agricultural and turfgrass research. • Unique FRAC 19 classification eliminates cross-resistance with triazoles or strobilurins-critical for resistance management studies.

Molecular Formula C17H23N5O14
Molecular Weight 521.4 g/mol
CAS No. 22976-86-9
Cat. No. B1220197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolyoxin d
CAS22976-86-9
Synonymspolyoxin D
polyoxin D zinc salt
polyoxorim
Molecular FormulaC17H23N5O14
Molecular Weight521.4 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)C(=O)O
InChIInChI=1S/C17H23N5O14/c18-5(7(24)4(23)2-35-16(19)33)12(28)20-6(15(31)32)10-8(25)9(26)13(36-10)22-1-3(14(29)30)11(27)21-17(22)34/h1,4-10,13,23-26H,2,18H2,(H2,19,33)(H,20,28)(H,29,30)(H,31,32)(H,21,27,34)/t4-,5-,6-,7+,8-,9+,10+,13+/m0/s1
InChIKeyJPFWJDMDPLEUBD-ITJAGOAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Polyoxin D: Chitin Synthase Inhibitor Overview


Polyoxin D (Polyoxorim) is a peptidyl nucleoside antibiotic isolated from Streptomyces cacaoi var. asoensis, functioning as a competitive inhibitor of fungal chitin synthase (EC 2.4.1.16) [1]. The compound, with molecular weight 521.39 and formula C₁₇H₂₃N₅O₁₄, is structurally distinguished within the polyoxin class by its carboxyl substituent (R = COOH) on the nucleoside moiety, whereas polyoxin B bears CH₂OH and polyoxin J bears CH₃ [2]. Its primary agricultural application targets Rhizoctonia solani causing rice sheath blight, and its zinc salt formulation is registered for broad-spectrum disease control across numerous crops [1].

Why Polyoxin D Cannot Be Substituted


Within the polyoxin class (components A through O), structural variations at the nucleoside R-group confer pathogen-specific efficacy profiles that render components non-interchangeable. Polyoxin D (R = COOH) demonstrates selective activity against Rhizoctonia solani and turfgrass pathogens, whereas polyoxin B (R = CH₂OH) is preferentially active against Alternaria spp. and powdery mildews . Even among chemically related competitive inhibitors, differences in chitin synthase isozyme specificity and cellular uptake efficiency produce divergent in vivo outcomes [1]. Substituting polyoxin D with alternative FRAC groups (e.g., triazoles, strobilurins) introduces distinct resistance selection pressures and eliminates the unique FRAC 19 classification advantage for resistance management programs . The following evidence dimensions quantify these material differences.

Polyoxin D Differentiation Evidence


Chitin Synthase Competitive Inhibition (Ki)

Polyoxin D exhibits competitive inhibition of chitin synthase with reported Ki values ranging from 1.40 µM in Neurospora crassa to 6 µM in Botrytis cinerea microsomes, with inhibition constants approximately three orders of magnitude lower than the corresponding Km for UDP-N-acetylglucosamine in Mortierella species [1][2]. These values establish Polyoxin D as a high-affinity, substrate-competitive inhibitor, distinguishing it from non-competitive or uncompetitive alternatives within the peptidyl nucleoside class. Notably, direct comparison with nikkomycin Z, a structurally related chitin synthase inhibitor, reveals differential isozyme selectivity profiles that influence species-specific efficacy .

Enzyme kinetics Chitin synthase inhibition Competitive inhibition

Chitin Synthase 2 (Chs2) IC50 Benchmark

In standardized chitin synthase 2 (Chs2) assays using Saccharomyces cerevisiae, Polyoxin D demonstrates an IC50 of 88.6 µM, serving as a well-characterized reference inhibitor for comparative potency evaluations [1][2]. This value provides a quantitative benchmark against which novel inhibitors can be measured—O-methyl pisiferic acid, for example, exhibited 15.3-fold stronger inhibitory activity (IC50 = 5.8 µM) relative to Polyoxin D in the same assay system [1]. Against Candida albicans chitin synthase 1, Polyoxin D showed 1.8-fold stronger activity (IC50 = 42 µM, calculated from reported 75.6 µM for comparator with 1.8-fold difference) compared to O-methyl pisiferic acid [2].

IC50 determination Saccharomyces cerevisiae Inhibitor potency

Pathogen Spectrum: Polyoxin B vs. Polyoxin D

Among polyoxin components A, B, D, F, and G tested against Alternaria spp., component B exhibited the highest in vitro activity, while components A and D showed comparatively weaker direct activity but demonstrated meaningful in vivo disease suppression [1]. Conversely, Polyoxin D is the preferred component for Rhizoctonia solani control, representing the earliest and most established application of this compound for rice sheath blight management in Japan since the 1970s, whereas Polyoxin B is commercially deployed against Alternaria spp. and powdery mildews in fruit crops [2][3].

Alternaria spp. Rhizoctonia solani Pathogen selectivity

Grape Powdery Mildew Field Efficacy vs. Hexaconazole

In field trials conducted on Thompson seedless grapes at Nashik, India, Polyoxin D zinc salt 5% SC applied at 30 g a.i./ha achieved a significantly lower powdery mildew disease index (2.75% on leaves, 2.25% on bunches at 15 days post-first spray) compared to untreated controls (32.58% and 18.75%, respectively) [1]. The 30 g a.i./ha treatment produced a maximum yield of 19.52 t/ha, outperforming both the lower 20 g a.i./ha dose of Polyoxin D zinc salt and hexaconazole 5% EC at 50 g a.i./ha [1]. No phytotoxicity symptoms were observed at any tested dose (30 and 60 g a.i./ha) across 1–10 days post-application [1].

Field efficacy Grape powdery mildew Yield improvement

FRAC Group 19 Resistance Management

Polyoxin D is classified under Fungicide Resistance Action Committee (FRAC) Code 19, representing chitin synthase inhibitors, and is currently the only fungicide assigned exclusively to this group . This unique classification minimizes the risk of cross-resistance with fungicides from other FRAC groups, providing a distinct advantage in resistance management rotation programs. However, baseline sensitivity monitoring has revealed that Botrytis cinerea field isolates can exhibit reduced sensitivity to Polyoxin D zinc salt, with EC50 values ranging from 4.6–5.8 μg/ml for reduced-sensitive isolates compared to 0.59–2.27 μg/ml for sensitive isolates, underscoring the necessity of resistance management even within FRAC 19 [1][2].

FRAC classification Resistance management Cross-resistance

Colletotrichum spp. Efficacy vs. Penthiopyrad

In comparative in vitro assays against Colletotrichum species, Polyoxin D zinc salt demonstrated efficacy that was equal or superior to penthiopyrad, a succinate dehydrogenase inhibitor (SDHI) fungicide (FRAC 7) [1]. The study further established that EC50 determinations for Colletotrichum spp. with Polyoxin D zinc salt are strongly medium-dependent, indicating that standardized assay conditions are essential for accurate cross-study comparisons [1]. This finding highlights Polyoxin D's competitive performance against a modern SDHI fungicide while emphasizing the methodological considerations required for proper evaluation.

Colletotrichum SDHI comparison In vitro efficacy

Polyoxin D Application Scenarios


Rice Sheath Blight Management

Polyoxin D is the established reference standard for Rhizoctonia solani control in rice production, with the zinc salt formulation registered and commercially deployed in Japan since the 1960s [1]. This application leverages Polyoxin D's high-affinity competitive inhibition of chitin synthase (Ki = 1.40 × 10⁻⁶ M) and its superior efficacy against Rhizoctonia compared to other polyoxin components. Procurement of Polyoxin D zinc salt formulations for rice sheath blight programs is supported by decades of commercial validation and specific pathogen-targeting evidence.

Grape Powdery Mildew Management

Field trials have demonstrated that Polyoxin D zinc salt 5% SC at 30 g a.i./ha reduces grape powdery mildew disease index from 32.58% (untreated) to 2.75% on leaves and delivers a yield increase of 5.60 t/ha (19.52 t/ha vs. 13.92 t/ha control) [1]. The treatment outperformed hexaconazole (triazole) in yield outcomes and exhibited no phytotoxicity at tested doses up to 60 g a.i./ha. This evidence supports procurement of Polyoxin D zinc salt for grape powdery mildew programs where yield protection and crop safety are primary selection criteria.

Turfgrass Brown Patch & Large Patch Control

Polyoxin D zinc salt is registered for control of Rhizoctonia solani, Drechslera spp., Bipolaris spp., Curvularia spp., and Helminthosporium spp. in lawn turf applications [1]. The compound's selectivity for Rhizoctonia species, as distinguished from Polyoxin B's preferential activity against Alternaria and powdery mildews , makes Polyoxin D the appropriate procurement choice for turfgrass disease management programs targeting brown patch and large patch diseases.

Chitin Synthase Reference Standard

Polyoxin D serves as the validated, literature-supported reference inhibitor for chitin synthase studies across multiple fungal species, with established Ki values in Neurospora crassa (1.40 × 10⁻⁶ M) [1], Botrytis cinerea microsomes (6 μM) , and IC50 reference values for S. cerevisiae Chs2 (88.6 μM) [2]. These quantitative benchmarks enable meaningful comparative screening of novel inhibitors and provide reproducible experimental controls for chitin biosynthesis pathway investigations. Laboratories procuring Polyoxin D for research applications benefit from a compound with thoroughly characterized enzyme inhibition parameters across diverse fungal systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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